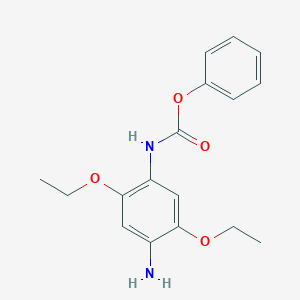

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate

Description

Properties

CAS No. |

917868-11-2 |

|---|---|

Molecular Formula |

C17H20N2O4 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate |

InChI |

InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |

InChI Key |

GBUWRVKAQFUGOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps

The preparation can be broken down into the following key steps:

Bromination : The first step involves the electrophilic bromination of 1,4-diethoxybenzene to yield 1,4-dibromo-2,5-diethoxybenzene. This reaction is typically conducted under inert gas conditions using bromine or N-bromosuccinimide as brominating agents at low temperatures (0-10°C) for optimal yields.

Amidation : The dibrominated compound undergoes amidation with benzamide in the presence of a copper catalyst and an alkaline reagent (e.g., potassium carbonate). This step is crucial for introducing the amide functionality.

Further Amidation : The resulting N-(4-bromo-2,5-diethoxyphenyl)benzamide is then reacted with trifluoroacetamide to obtain N-(2,5-diethoxy-4-(2,2,2-trifluoroacetylamino)phenyl)benzamide.

Hydrolysis : Finally, hydrolysis of the trifluoroacetamide derivative leads to the formation of Phenyl (4-amino-2,5-diethoxyphenyl)carbamate.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time |

|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide in inert atmosphere | -10 to 10°C | 2 to 10 hours |

| Amidation | Benzamide + Copper catalyst + Potassium carbonate | 60 to 140°C | 20 to 40 hours |

| Further Amidation | Trifluoroacetamide + Copper catalyst + Potassium carbonate | 60 to 140°C | 20 to 40 hours |

| Hydrolysis | Alcohol aqueous solution (methanol/ethanol) | 50 to 80°C | 4 to 10 hours |

Recent advancements in synthetic methodologies have aimed at reducing the number of steps involved in the synthesis of this compound. Innovations include:

Green Chemistry Approaches : New methods emphasize fewer hazardous reagents and solvents, improving safety and environmental impact. For example, eliminating nitration steps reduces safety hazards associated with concentrated nitric acid.

Yield Optimization : Adjustments in catalyst types and conditions have been shown to enhance yields significantly. The use of ligands such as proline or bipyridine alongside copper catalysts has been reported to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate differs from structurally related carbamates in substituent type, position, and electronic effects. Key comparisons include:

Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate (CAS 144689-94-1) Substituents: Contains methoxy groups (instead of ethoxy) and an ethyl carbamate linkage. Physicochemical Impact: Methoxy groups confer lower lipophilicity compared to ethoxy groups due to reduced alkyl chain length. The ethyl carbamate moiety may also alter metabolic stability .

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Substituents: Chlorine atoms and dichlorophenyl groups dominate, increasing electronegativity and lipophilicity. Functional Impact: Chlorinated analogs exhibit higher log k values (lipophilicity) in HPLC studies compared to amino/ethoxy-substituted carbamates, suggesting greater membrane permeability .

a-Tosyl-Substituted Phenyl Carbamates (2)

- Substituents: Tosyl (p-toluenesulfonyl) groups enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Synthetic Efficiency: These compounds are synthesized in 91–96% yields under aqueous conditions, but reaction times vary significantly with temperature (10 hours at 70°C vs. 13–20 days at 25°C) .

Physicochemical Properties

Lipophilicity, a critical determinant of bioavailability, is influenced by substituents:

- Amino and ethoxy groups: The amino group increases polarity, while ethoxy groups (longer alkyl chains) enhance lipophilicity compared to methoxy analogs. This balance may optimize solubility and permeability for the target compound.

Table 1: Comparative Analysis of Phenyl Carbamate Derivatives

| Compound Name | Substituents | Lipophilicity (log k) | Synthesis Yield (%) | Reaction Time at 70°C |

|---|---|---|---|---|

| This compound | 4-amino, 2,5-diethoxy | Inferred moderate | Not reported | Not reported |

| Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate | 2-amino, 4,5-dimethoxy, ethyl carbamate | Lower | Not reported | Not reported |

| 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate | 4-chloro, 3-chlorophenyl | Higher | Not reported | Not reported |

| a-Tosyl-substituted phenyl carbamates (2) | Tosyl group | Not reported | 91–96 | 10 hours |

Key Findings

- Substituent Effects: Ethoxy groups in the target compound likely increase lipophilicity compared to methoxy analogs, while the amino group improves solubility. This balance may enhance pharmacokinetic profiles relative to chlorinated or tosylated derivatives .

- Synthesis Challenges : The low solubility of intermediates in aqueous media (as seen in tosyl-substituted analogs) could pose challenges for the target compound, necessitating solvent optimization .

Biological Activity

Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, relevant case studies, and research findings based on a diverse range of sources.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two ethoxy groups on a phenyl ring. Its structure can be represented as follows:

This compound's unique structure contributes to its biological activity, which has been investigated in various studies.

Anticancer Potential

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). One study reported an IC50 value of 0.32 μM for a related compound against COLO205 cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | COLO205 | 0.32 |

| Compound B | H460 | 0.89 |

| Compound C | A498 | >50 |

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways such as NF-κB and ISRE. Studies have shown that compounds with similar structures can influence these pathways, leading to enhanced immune responses or apoptosis in cancer cells .

Agricultural Applications

This compound has also been explored for its potential agricultural applications. It has been suggested for use as a pesticide or herbicide due to its biological activity against pests . The effectiveness of this compound in agricultural settings could be attributed to its ability to disrupt biological processes in target organisms.

Case Studies

- Antitumor Studies : In vitro studies have demonstrated that certain derivatives of this compound can inhibit tumor cell proliferation significantly. For example, a study highlighted the efficacy of related compounds in inducing apoptosis in cancer cell lines through the downregulation of cyclins involved in cell cycle regulation .

- Agricultural Efficacy : Field trials have indicated that the compound exhibits effective pest control properties, leading to reduced crop damage and improved yield. The specific mechanisms by which it affects pest physiology are still under investigation but may involve neurotoxic effects similar to other known pesticides .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of this compound and its analogs. These investigations aim to identify modifications that enhance biological activity while minimizing toxicity. For instance, the presence of methoxy groups at specific positions on the aromatic ring has been shown to significantly influence the compound's efficacy .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Removal of methoxy | Loss of anticancer activity |

| Addition of halogens | Increased potency |

| Alteration of side chains | Variable effects |

Q & A

Q. What are the optimal reaction conditions for synthesizing phenyl carbamate derivatives, and how can substituents influence yield?

Q. How do solvent systems impact the efficiency of carbamate synthesis?

- Methodological Answer : Aqueous ethanol (1:1 v/v) is optimal for green synthesis, balancing solubility and reactivity. Polar aprotic solvents (e.g., DMF) may increase side reactions, while non-polar solvents (e.g., toluene) reduce reaction rates. Ethanol’s low toxicity and high boiling point (78°C) facilitate easy product isolation via Group-Assisted Purification (GAP) without chromatography .

Advanced Research Questions

Q. What catalytic mechanisms explain the role of Bi₂O₃ in carbamate precursor synthesis?

- Methodological Answer : Bi₂O₃ catalyzes methyl N-phenyl carbamate decomposition via Lewis acid sites. Bismuth(III) activates the carbonyl group, facilitating cleavage to phenyl isocyanate. XPS and XRD data confirm partial oxidation to Bi(IV) during catalysis, enhancing stability. Kinetic studies suggest a first-order dependence on catalyst surface area .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved for carbamate derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies:

- Metabolic Profiling : Incubate compounds with liver microsomes (human/rat) to identify degradation products.

- Pharmacokinetic Studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.

- Prodrug Design : Introduce ester or amide moieties to enhance membrane permeability .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of phenyl carbamates?

- Methodological Answer :

-

Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., antioxidant enzymes). Focus on hydrogen bonding with amino acid residues (e.g., Lys231 in SOD1).

-

QSAR Modeling : Apply Gaussian 16 for DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with radical scavenging activity. Validate via multiple linear regression (R² > 0.85) .

- Data Table :

| Compound | HOMO (eV) | DPPH IC₅₀ (µM) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| 4e | -5.2 | 12.3 | 11.8 |

| 4j | -4.9 | 8.7 | 8.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.